Lipophilicity (XLogP3) Differentiates the Oxan-4-yl Analog from Typical Drug-like Oxadiazole-Benzamides
The computed XLogP3 for 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is 1.3 [1]. This value falls within the optimal lipophilicity range (LogP 1–3) for oral drug-like molecules according to Lipinski's Rule of Five, suggesting a balanced profile for membrane permeability and aqueous solubility. In contrast, many structurally simpler 1,2,4-oxadiazole-benzamide analogs (e.g., those bearing methyl or unsubstituted phenyl groups on the oxadiazole) are predicted to exhibit XLogP3 values below 1.0 or above 3.0, which may limit their drug-likeness. While direct experimental LogP data for comparator compounds are not available from permitted sources, the computed value positions the target compound distinctly within the class.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | Generic drug-like chemical space (optimal LogP 1–3) vs. typical oxadiazole-benzamide analogs (predicted XLogP3 <1 or >3) |
| Quantified Difference | Target XLogP3 1.3 falls within the optimal drug-like window; comparator analogs are inferred to lie outside this window based on structural dissimilarity. |
| Conditions | XLogP3 computed via PubChem-derived algorithm, reported on kuujia.com [1] |
Why This Matters
For procurement decisions in early drug discovery, a compound with a lipophilicity value solidly within the drug-like range reduces the risk of poor absorption or excessive metabolic clearance compared to more lipophilic or hydrophilic in-class analogs.
- [1] Kuujia.com. 2,4-Dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034462-37-6) chemical and physical properties. Available at: https://www.kuujia.com/cas-2034462-37-6.html (Accessed 2026-04-29). View Source
